L-Histidyl-L-histidyl-L-histidine

Description

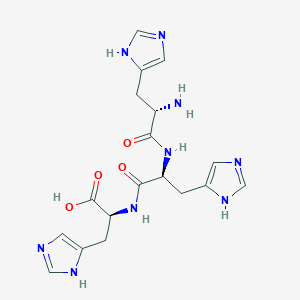

Structure

2D Structure

3D Structure

Properties

CAS No. |

64134-27-6 |

|---|---|

Molecular Formula |

C18H23N9O4 |

Molecular Weight |

429.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C18H23N9O4/c19-13(1-10-4-20-7-23-10)16(28)26-14(2-11-5-21-8-24-11)17(29)27-15(18(30)31)3-12-6-22-9-25-12/h4-9,13-15H,1-3,19H2,(H,20,23)(H,21,24)(H,22,25)(H,26,28)(H,27,29)(H,30,31)/t13-,14-,15-/m0/s1 |

InChI Key |

STOOMQFEJUVAKR-KKUMJFAQSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)O)N |

Origin of Product |

United States |

Foundational Significance of L Histidine Residues in Biologically Relevant Peptides

The importance of L-Histidyl-L-histidyl-L-histidine is intrinsically linked to the fundamental characteristics of its building block, the amino acid L-histidine. nih.gov L-histidine is distinguished by its imidazole (B134444) side chain, which possesses a pKa near physiological pH. wikipedia.org This allows it to act as both a proton donor and acceptor, a property crucial for its role in proton buffering and enzymatic catalysis. nih.govwikipedia.org In many enzymes, histidine residues are key components of the active site, participating directly in chemical reactions. wikipedia.orgyoutube.com

Furthermore, the imidazole group is an excellent chelator of metal ions. nih.govmdpi.com Histidine residues in proteins and peptides are frequently involved in binding essential metal ions like copper, zinc, and nickel, which are vital for the structure and function of numerous metalloproteins. mdpi.comnih.govrsc.org This metal-binding capacity is not only a cornerstone of biological processes but also a feature exploited in various biotechnological applications. wikipedia.org The presence of multiple histidine residues in a peptide chain, as seen in oligohistidines, amplifies these properties, leading to cooperative effects in metal ion coordination and enhanced catalytic activity. rsc.org

L Histidyl L Histidyl L Histidine As a Model System in Peptide Science and Supramolecular Chemistry

The tripeptide L-Histidyl-L-histidyl-L-histidine serves as an exemplary model system for investigating the behavior of more complex histidine-rich peptides and proteins. Its well-defined structure allows for detailed studies of fundamental processes such as metal ion binding, self-assembly, and conformational changes. rsc.org

In the realm of peptide science, this tripeptide provides a simplified platform to understand how the proximity of multiple histidine residues influences their individual properties. Research has shown that the coordination of metal ions to oligohistidine sequences is a complex process, with the potential for multiple binding modes and the formation of distinct coordination geometries. rsc.orgnih.gov Studies on trihistidine can elucidate the initial steps of metal ion complexation and the structural rearrangements that occur within the peptide backbone. rsc.orgnih.gov

From the perspective of supramolecular chemistry, this compound is a valuable building block for the construction of novel nanomaterials. researchgate.netbohrium.com The non-covalent interactions involving the imidazole (B134444) rings, including hydrogen bonding and metal coordination, can drive the self-assembly of these peptides into ordered structures like nanotubes and fibrils. rsc.orgnih.gov By studying the self-assembly of this relatively simple tripeptide, researchers can gain insights into the principles governing the formation of more intricate biomaterials with potential applications in fields ranging from catalysis to drug delivery. rsc.orgbohrium.com For instance, the incorporation of metal ions like copper can modulate the self-assembly process and even switch the catalytic activities of the resulting supramolecular structures. rsc.org

| Property Investigated | Key Findings for Oligohistidines | Significance for this compound |

| Metal Ion Coordination | Multiple histidine residues act as efficient chelators for Cu(II), Ni(II), and Zn(II) ions. rsc.org The number and position of histidines influence complex stability and structure. rsc.org | Provides a fundamental model to study the stoichiometry and geometry of metal-peptide complexes. |

| Self-Assembly | Histidine-rich peptides can self-assemble into various nanostructures (e.g., nanotubes). rsc.org This process is influenced by pH and the presence of metal ions. rsc.org | Its self-assembly can be readily studied to understand the driving forces for forming supramolecular architectures. |

| Conformational Changes | Metal ion binding can induce conformational changes, including the formation of α-helical structures. rsc.org | Serves as a simple system to probe how metal coordination affects peptide secondary structure. |

| Catalytic Activity | Self-assembled histidine-containing peptides can exhibit enzyme-like activities, such as hydrolase and peroxidase functions. rsc.org | Offers a basic framework for designing artificial enzymes with tunable activities. |

Scope and Academic Research Trajectories for L Histidyl L Histidyl L Histidine Studies

Rational Design and Synthetic Methodologies for this compound

The synthesis of peptides containing multiple histidine residues, such as this compound, presents unique challenges due to the properties of the imidazole side chain. creative-peptides.com Histidine is known to be one of the more problematic amino acids in peptide synthesis. creative-peptides.com The selection of appropriate protecting groups and coupling reagents is critical to prevent side reactions and ensure high purity of the final product. creative-peptides.comnih.gov

Solid-Phase Peptide Synthesis (SPPS) Optimizations for Tri-Histidine Sequence

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for creating peptides by sequentially adding amino acids to a growing chain anchored to a solid support. bachem.com This method simplifies the purification process by allowing for the easy removal of excess reagents and by-products through washing steps. bachem.comgyrosproteintechnologies.com However, the synthesis of poly-histidine sequences requires careful optimization to overcome challenges like aggregation and difficult coupling reactions. nih.gov

Protecting Groups for Histidine in SPPS:

In Boc Chemistry: Commonly used protecting groups for the histidine side chain include benzyloxymethyl (Bom), 2,4-dinitrophenyl (Dnp), and p-toluenesulfonyl (Tos). peptide.com The N(π)-2-adamantyloxymethyl (Adom) group has also been developed as a stable and effective protecting group that suppresses racemization. jst.go.jp

In Fmoc Chemistry: Trityl (Trt) and its derivatives like 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) are frequently employed. peptide.com The Trt group is acid-labile and its removal is typically achieved with trifluoroacetic acid (TFA). creative-peptides.compeptide.com The choice between these trityl derivatives often depends on the desired degree of acid lability. peptide.com

Coupling Reagents for Tri-Histidine Synthesis:

The formation of the peptide bond between amino acids is facilitated by coupling reagents that activate the carboxylic acid group. creative-peptides.com For challenging sequences like tri-histidine, highly efficient coupling reagents are necessary.

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are popular choices due to their high coupling efficiency and ability to minimize side reactions. jpt.comsigmaaldrich.compeptide.com HATU is particularly effective as it forms highly reactive OAt esters. sigmaaldrich.com

Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly efficient and can be used for difficult couplings. jpt.comsigmaaldrich.compeptide.com

Carbodiimides: While reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are common, they can lead to racemization, especially with histidine. jpt.compeptide.com The addition of additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure is often required to suppress this side reaction. jpt.compeptide.comacs.org

Table 1: Common Protecting Groups for Histidine in SPPS

| Protecting Group | Abbreviation | Chemistry | Key Features |

|---|---|---|---|

| Trityl | Trt | Fmoc | Acid-labile, commonly used. creative-peptides.compeptide.com |

| Benzyloxymethyl | Bom | Boc | Stable protecting group. peptide.com |

| 2,4-Dinitrophenyl | Dnp | Boc | Used in Boc strategy. peptide.com |

| p-Toluenesulfonyl | Tos | Boc | Removed by HOBt. peptide.com |

| N(π)-2-Adamantyloxymethyl | Adom | Boc | Suppresses racemization, stable. jst.go.jp |

Table 2: Coupling Reagents for Difficult Peptide Sequences

| Reagent | Class | Key Features |

|---|---|---|

| HATU | Uronium/Aminium Salt | Highly efficient, forms reactive OAt esters. sigmaaldrich.com |

| HBTU/TBTU | Uronium/Aminium Salt | Efficient with low racemization when used with HOBt. peptide.com |

| PyBOP | Phosphonium Salt | High coupling efficiency. jpt.com |

| DIC/HOBt | Carbodiimide/Additive | Minimizes racemization. peptide.com |

Solution-Phase Peptide Synthesis Strategies for this compound

Solution-phase peptide synthesis (SolPPS) offers an alternative to SPPS, particularly for the large-scale production of shorter peptides. slideshare.netyoutube.com In this method, the reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step. mdpi.com

The synthesis of this compound in solution requires a carefully planned strategy of protecting group manipulation to ensure the correct peptide sequence is formed. nih.gov This involves the selective protection of the α-amino group of one histidine and the carboxyl group of another before the coupling reaction. The imidazole side chains of all histidine residues must also be protected to prevent side reactions. rsc.org

A common strategy involves starting with a C-terminally protected histidine, such as the methyl ester, and coupling it with an N-terminally and side-chain protected histidine. rsc.org After the first coupling and subsequent deprotection of the N-terminus, the resulting dipeptide is then coupled with another suitably protected histidine to yield the desired tripeptide. The choice of protecting groups must be orthogonal, meaning they can be removed under different conditions, allowing for selective deprotection at various stages of the synthesis. nih.gov

Chemoenzymatic Synthesis Approaches for this compound and Derivatives

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. While specific examples for this compound are not extensively detailed, the general principles can be applied. Enzymes like proteases can be used in reverse (kinetically controlled synthesis) to form peptide bonds. This approach can offer excellent stereoselectivity, avoiding racemization.

For instance, a dipeptide could be synthesized chemically and then an enzyme could be used to couple the third histidine residue. Alternatively, enzymes could be used for the selective deprotection of protecting groups under mild conditions.

Isotopic Labeling Protocols for this compound for Enhanced Spectroscopic Resolution

Isotopic labeling is a powerful technique used to enhance the resolution and sensitivity of NMR spectroscopy for studying the structure and dynamics of peptides. nih.govnih.gov For this compound, specific atoms within the histidine residues can be replaced with their stable isotopes, such as ¹³C and ¹⁵N.

Protocols for producing isotopically labeled L-histidine often involve its biosynthesis in microorganisms like E. coli grown in minimal media containing ¹³C-labeled glucose and/or ¹⁵N-labeled ammonium (B1175870) salts as the sole carbon and nitrogen sources, respectively. wikipedia.orgnih.gov It is also possible to synthesize labeled L-histidine chemically from labeled precursors. researchgate.netmdpi.com For example, a synthetic route starting from ¹³C-labeled potassium thiocyanate (B1210189) has been developed to produce 2'-¹³C-L-histidine. mdpi.com

Once the labeled L-histidine is obtained, it can be incorporated into the tri-histidine sequence using the synthetic methods described previously (SPPS or solution-phase). The resulting isotopically labeled this compound can then be analyzed by advanced NMR techniques.

State-of-the-Art Spectroscopic and Structural Elucidation of this compound

Spectroscopic techniques are indispensable for confirming the structure and analyzing the conformational properties of synthesized peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

NMR spectroscopy is a primary tool for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov For this compound, NMR can provide detailed information about the conformation of the peptide backbone and the orientation of the histidine side chains.

The protonation state of the imidazole rings of the histidine residues significantly influences the chemical shifts of the ring protons (C2-H and C4/C5-H). ysu.amnih.gov By monitoring these chemical shifts as a function of pH, the pKa values of the individual histidine residues can be determined. nih.govmdpi.com The chemical shifts of the imidazole protons are sensitive to their local environment and can indicate the presence of hydrogen bonding or other intramolecular interactions. acs.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign the proton resonances and to obtain distance constraints between protons. These distance constraints are then used to calculate a three-dimensional model of the peptide's conformation. For isotopically labeled peptides, heteronuclear NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can provide additional structural information by correlating the chemical shifts of protons with their directly attached or long-range coupled ¹³C and ¹⁵N nuclei. bmrb.io

Table 3: Representative ¹H NMR Chemical Shifts (ppm) for L-Histidine in D₂O at pH 7.4

| Proton | Chemical Shift (ppm) |

|---|---|

| Cα-H | ~3.99 |

| Cβ-H | ~3.13 - 3.26 |

| C2-H (imidazole) | ~7.90 |

| C4/5-H (imidazole) | ~7.09 |

Data is illustrative and based on typical values for L-Histidine. bmrb.ionih.gov

Table 4: Representative ¹³C NMR Chemical Shifts (ppm) for L-Histidine in D₂O at pH 7.0

| Carbon | Chemical Shift (ppm) |

|---|---|

| Cα | ~57.27 |

| Cβ | ~30.07 |

| C2 (imidazole) | ~138.29 |

| C4 (imidazole) | ~133.12 |

| C5 (imidazole) | ~120.00 |

| C=O (carboxyl) | ~176.43 |

Data is illustrative and based on typical values for L-Histidine. nih.govresearchgate.net

pH-Dependent NMR Studies of this compound Imidazole Protonation

The protonation state of the imidazole side chains of this compound is highly dependent on the pH of the solution. NMR spectroscopy is an ideal technique to study these pH-dependent changes. meihonglab.comnih.gov As the pH changes, the chemical shifts of the imidazole ring protons and carbons will shift, allowing for the determination of the pKa values of each histidine residue. nih.govbmrb.io

Studies on histidine-containing peptides have shown that the protonation of the imidazole ring can be monitored by observing the changes in the chemical shifts of the Cδ2 and Cε1 carbons. nih.gov The protonation state significantly influences the electronic structure of the imidazole ring, which in turn affects the chemical shifts of the surrounding nuclei. meihonglab.com This allows for a detailed understanding of how the tripeptide will behave in different biological environments with varying pH.

Diffusion-Ordered Spectroscopy (DOSY) for this compound Aggregation Behavior

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique used to study the aggregation behavior of molecules in solution. nih.gov By measuring the diffusion coefficient of this compound at different concentrations and pH values, it is possible to determine whether the peptide exists as a monomer or forms larger aggregates. nih.govnih.gov

The formation of aggregates would result in a slower diffusion coefficient compared to the monomeric species. nih.gov This information is crucial for understanding the peptide's behavior in solution and how it might interact with other molecules or metal ions. Studies on similar histidine-based amphiphiles have revealed the formation of nano-sized vesicles and other aggregates depending on concentration and pH. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Interaction Sites

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint of this compound, offering insights into its structural features and potential interaction sites. uu.nlcore.ac.uk These techniques probe the vibrational modes of the molecule's chemical bonds.

IR and Raman spectra can be used to identify the protonation state of the imidazole and carboxyl groups. uu.nl For example, a strong C=O stretching band in the IR spectrum around 1736 cm⁻¹ indicates a protonated carboxylic acid group. uu.nl The vibrational modes of the imidazole ring are also sensitive to protonation and can be used as markers for the Nτ-H or Nπ-H tautomers. uu.nlokstate.edu

| Vibrational Mode | Infrared (cm⁻¹) | Raman (cm⁻¹) |

| C=O Stretch (protonated) | ~1736 uu.nl | Weaker than IR uu.nl |

| Imidazole Ring Modes | Sensitive to protonation uu.nlokstate.edu | Sensitive to protonation uu.nl |

| SiF₆²⁻ Asymmetric Stretch | 712 spectroscopyonline.com | 729 spectroscopyonline.com |

| SiF₆²⁻ Symmetric Stretch | 649 spectroscopyonline.com | 648 spectroscopyonline.com |

This table presents characteristic vibrational frequencies for L-histidine and related compounds. The specific frequencies for this compound may differ.

Surface-Enhanced Raman Scattering (SERS) of this compound on Metallic Substrates

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide detailed information about the adsorption of this compound onto metallic substrates like silver or gold nanoparticles. researchgate.netnih.gov The enhancement of the Raman signal allows for the detection of molecules at very low concentrations. nih.gov

SERS studies can identify the specific atoms or functional groups of the tripeptide that are interacting with the metal surface. researchgate.net For instance, the appearance of a new band attributable to a metal-nitrogen stretch would indicate that the imidazole nitrogen is involved in the binding to the substrate. researchgate.net This is crucial for understanding the coordination chemistry of the peptide and its potential applications in areas like biosensing.

Chiroptical Spectroscopy (Circular Dichroism) for Secondary Structure Assessment of this compound

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. biorxiv.org This technique is particularly useful for assessing the secondary structure of peptides and proteins in solution. youtube.comresearchgate.net

For a short peptide like this compound, the CD spectrum can indicate the presence of ordered structures, such as turns or polyproline II (PPII) helices, or a lack of defined structure (random coil). nih.gov The CD spectrum is sensitive to changes in conformation induced by factors like pH, temperature, or the binding of metal ions. youtube.comnih.gov Analysis of the CD spectra, typically in the far-UV region (190-260 nm), can provide quantitative estimates of the different secondary structural elements present. youtube.com

X-ray Crystallography and Powder Diffraction for Solid-State Structural Determination

X-ray diffraction studies on L-histidine have revealed different polymorphs, such as monoclinic and orthorhombic forms, with specific space groups. researchgate.netresearchgate.net For example, L-histidine can crystallize in the orthorhombic space group P2₁2₁2₁. researchgate.net Powder X-ray diffraction patterns can be used to identify the crystalline phase of a sample and can provide information about the unit cell parameters. researchgate.netnih.gov Such data would be essential for a definitive structural characterization of solid this compound.

| Compound | Crystal System | Space Group |

| L-histidine | Orthorhombic | P2₁2₁2₁ researchgate.net |

| D,L-histidine | Monoclinic | P2₁/c researchgate.net |

| L-histidine bis(fluoride) | Orthorhombic | P2₁2₁2 nih.gov |

This table shows crystallographic data for L-histidine and related compounds, which can provide insights into the potential crystal structure of this compound.

Advanced Mass Spectrometry Techniques for Sequence and Purity Verification

Advanced mass spectrometry (MS) techniques are indispensable for the detailed structural elucidation and purity assessment of synthetic peptides like this compound. Methods such as Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry provide critical information on molecular weight, amino acid sequence, and the presence of any impurities.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

ESI-MS is a soft ionization technique that allows for the analysis of biomolecules in solution. For a tripeptide such as this compound, ESI typically generates multiply charged precursor ions, for instance, [M+2H]²⁺ and [M+3H]³⁺, owing to the presence of the three basic imidazole side chains of the histidine residues. In tandem mass spectrometry (MS/MS), these precursor ions are isolated and then fragmented, most commonly through collision-induced dissociation (CID).

The fragmentation of peptides in MS/MS predominantly occurs along the peptide backbone, leading to the formation of characteristic b- and y-type fragment ions. The presence of multiple histidine residues significantly influences the fragmentation pattern. According to the "mobile proton" model of peptide fragmentation, the protons that ionize the peptide can move along the backbone, and their location can direct bond cleavage. acs.org In peptides containing basic residues like histidine, protons are often sequestered by the imidazole side chains, which can lead to specific and sometimes enhanced fragmentation at or near these residues. nih.govnih.gov

For this compound, the fragmentation would be expected to produce a series of b- and y-ions, allowing for the confirmation of the amino acid sequence. For instance, the cleavage of the peptide bond between the second and third histidine residues would generate b₂ and y₁ ions. Additionally, the imidazole side chain itself can undergo fragmentation, leading to characteristic neutral losses. A notable fragmentation pathway for protonated histidine involves the loss of water and carbon monoxide, resulting in a fragment with a 46 Da mass difference from the precursor ion. acs.org

A theoretical ESI-MS/MS fragmentation pattern for the doubly protonated this compound ([M+2H]²⁺) is presented in the table below. The theoretical monoisotopic mass of the neutral peptide is approximately 429.18 Da.

| Fragment Ion | Theoretical m/z | Charge | Fragment Type |

|---|---|---|---|

| b₁ | 138.0662 | +1 | N-terminal |

| b₂ | 275.1228 | +1 | N-terminal |

| y₁ | 156.0769 | +1 | C-terminal |

| y₂ | 293.1335 | +1 | C-terminal |

| Internal fragment (His) | 110.0718 | +1 | Internal |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is another soft ionization technique well-suited for peptide analysis. acs.org In this method, the analyte is co-crystallized with a matrix, which absorbs laser energy and facilitates the desorption and ionization of the peptide, typically as a singly protonated species ([M+H]⁺). uab.edu This often results in simpler mass spectra compared to ESI, dominated by the molecular ion peak, which is highly advantageous for rapid molecular weight confirmation and purity assessment. uab.edu

For purity verification of a synthetic this compound sample, MALDI-TOF MS would be expected to show a prominent peak corresponding to the [M+H]⁺ ion at an m/z of approximately 430.19. The high sensitivity of MALDI-TOF allows for the detection of low-level impurities, which would appear as additional peaks in the spectrum.

When coupled with a second stage of mass analysis (TOF/TOF), MALDI can also be used for sequencing. In MALDI-TOF/TOF, the [M+H]⁺ ion is selected and subjected to fragmentation. The fragmentation patterns in MALDI can differ from those in ESI due to the different ionization process and the higher energy of collision-induced dissociation that can be employed. nih.gov However, the fundamental b- and y-ion series are still the primary fragments used for sequence determination. acs.org The presence of basic residues like histidine can also influence fragmentation in MALDI, sometimes leading to preferential cleavage at the C-terminal side of these residues. nih.gov

A representative MALDI-TOF mass spectrum for a pure sample of this compound would primarily display the singly protonated molecular ion.

| Ion | Theoretical m/z | Description |

|---|---|---|

| [M+H]⁺ | 430.1911 | Singly protonated molecular ion |

| [M+Na]⁺ | 452.1730 | Sodium adduct |

| [M+K]⁺ | 468.1470 | Potassium adduct |

Fundamental Principles of Metal Ion Coordination by Histidine-Rich Peptides

Histidine is renowned as one of the most potent metal ion coordinators among the natural amino acids. nih.gov This ability is primarily attributed to its imidazole side chain, which, along with the peptide backbone, provides multiple potential binding sites for metal ions. nih.govmdpi.com Histidine-rich peptides, therefore, serve as powerful chelating agents, a property that is integral to their biological functions, including roles in metal homeostasis and the mitigation of metal-induced stress. nih.gov

The coordination of metal ions by histidine-rich peptides is a multifaceted process involving various binding modes. The imidazole ring of histidine can coordinate with metal ions through either of its two nitrogen atoms, Nπ or Nτ. mdpi.com Additionally, the deprotonated amide nitrogens of the peptide backbone can also participate in complex formation. nih.gov This multivalency allows for the formation of diverse and stable metal-peptide complexes.

The specific coordination environment is highly dependent on the metal ion . For instance, copper(II) ions are often coordinated by the imidazole ring nitrogen, which is considered a primary coordination site. nih.gov The geometry of these complexes can be irregular, often involving more than one histidine residue. nih.gov The peptide backbone can also contribute to the coordination sphere, as seen in the Cu(II)-PHGGGW complex where both a histidine imidazole nitrogen and a backbone nitrogen are involved in binding. nih.gov

The coordination chemistry of this compound with metal ions is exquisitely sensitive to pH. The protonation state of the imidazole nitrogens is a critical determinant of their ability to bind metals. mdpi.comnih.gov Under acidic conditions, the imidazole ring is protonated and positively charged, which electrostatically repels positively charged metal ions, thus inhibiting coordination. mdpi.comnih.gov As the pH increases and approaches the pKa of the histidine side chain (around 6.5), the imidazole ring becomes deprotonated and available for metal binding. mdpi.com

This pH-dependent binding is a key feature of histidine-rich peptides. For example, in the case of Cu(II) coordination with the amyloid-β peptide, which contains multiple histidine residues, different coordination modes are observed at different pH values. At lower pH (around 6.0), a species with two coordinated histidine residues predominates, while at higher pH (around 8.7), a different species with potentially a single histidine ligand becomes more dominant. nih.gov Similarly, studies on zinc(II) binding to histidine have shown no direct interaction at acidic pH, while at pH 7.5, a complex where one zinc ion is coordinated to two histidine molecules is formed. acs.org This pH-driven switch in coordination is fundamental to the biological roles of many histidine-containing proteins and peptides.

Divalent Transition Metal Ion Binding by this compound

The tripeptide this compound readily forms complexes with a variety of divalent transition metal ions, with the nature of the interaction being highly dependent on the specific metal. The presence of three histidine residues provides a high-affinity binding site for these ions.

Copper(II) has a particularly strong affinity for histidine-containing peptides. The coordination of Cu(II) by this compound and similar peptides involves the imidazole nitrogen atoms and often the deprotonated amide nitrogens of the peptide backbone. nih.govnih.gov The resulting complexes can adopt various geometries, including square-planar and distorted square pyramidal. researchgate.netnih.gov

The stoichiometry of the Cu(II)-peptide complex is influenced by the pH and the ratio of metal to ligand. At neutral pH, a 1:1 complex is common, where the copper ion is coordinated by multiple nitrogen atoms from the peptide. nih.gov The coordination environment can be heterogeneous, with an equilibrium existing between different species. nih.gov

The redox properties of these copper complexes are of significant interest. The formal reduction potential of Cu(II)/Cu(I) in these complexes is influenced by the number of imidazole and amide nitrogen donors in the coordination sphere. nih.gov Generally, an increasing number of imidazole donors leads to a decrease in the reduction potential. nih.gov These complexes can exhibit superoxide (B77818) dismutase (SOD)-like activity, with the imidazole-coordinated species often showing the most significant activity. nih.govresearchgate.net

Table 1: Spectroscopic and Redox Properties of selected Cu(II)-Peptide Complexes

| Complex | Coordination | Geometry | Formal Reduction Potential (E°') |

|---|---|---|---|

| [Cu(Aβ)] Component I | 2 Histidine residues | Square-planar | - |

| [Cu(Aβ)] Component II | 1 Histidine residue | Square-planar | - |

| [Cu(L)H-1]+ | Amide nitrogen coordination | - | Falls in the middle potential range of SOD activity |

| [Cu(L)H-2] | Amide nitrogen coordination | - | Falls in the middle potential range of SOD activity |

This table is generated based on available data and general principles of Cu(II)-peptide complexation. Specific values for this compound may vary.

Zinc(II) also forms stable complexes with this compound. The imidazole side chains of histidine are primary binding sites for zinc ions. patsnap.com The coordination of Zn(II) by histidine-rich regions is crucial for the structure and function of many proteins, including zinc finger proteins and metalloenzymes. patsnap.com

The interaction between Zn(II) and histidine-rich peptides is pH-dependent. acs.org At physiological pH, Zn(II) can be coordinated by multiple histidine residues. mdpi.com The binding of zinc can induce conformational changes in the peptide, shifting its secondary structure, for example, from a β-sheet to an α-helical conformation. nih.gov This structural change can have significant functional implications, such as modulating the fusogenic activity of peptides. nih.govuni-leipzig.de Furthermore, the presence of zinc can influence the mechanical properties of materials incorporating histidine-rich sequences. mdpi.com

Nickel(II) and Cobalt(II) also interact with histidine-rich peptides like this compound. For Ni(II), complex formation with hexahistidine starts at around pH 4 and involves various species as the pH increases. nih.gov The coordination can involve both imidazole and deprotonated amide nitrogens, leading to octahedral or square planar geometries. nih.gov At higher pH, aggregated forms with a 4N square planar geometry stabilized by hydrogen bonds can occur. nih.gov

Cobalt(II) complexation with histidine is also well-documented. In the presence of oxygen, a Co(II)-histidine complex can reversibly bind molecular oxygen, forming a binuclear peroxo-bridged Co(III) species. nih.gov This process involves a change in the coordination mode of histidine from tridentate to bidentate. nih.gov The coordination of Co(II) by di-histidine motifs has been utilized in NMR studies to probe protein structure. nih.gov The coordination environment around the cobalt center is sensitive to the presence of other ligands, which can alter the magnetic susceptibility of the complex. nih.gov

Table 2: Coordination Properties of Ni(II) and Co(II) with Histidine-Containing Peptides

| Metal Ion | pH of Initial Complexation | Predominant Donor Atoms | Common Geometries |

|---|---|---|---|

| Nickel(II) | ~4 | Imidazole N, Amide N | Octahedral, Square Planar |

| Cobalt(II) | Neutral | Imidazole N, Amino N, Carboxylate O | Octahedral (in Co(II) state) |

This table summarizes general findings for histidine-containing peptides.

Complexation Chemistry of this compound with Metal Ions

Supramolecular Organization and Self Assembly of L Histidyl L Histidyl L Histidine

Principles of Peptide Self-Assembly Relevant to Oligohistidines

The self-assembly of peptides is a fundamental process driven by the collective action of various intermolecular forces. rsc.org In the context of oligohistidines like L-Histidyl-L-histidyl-L-histidine, specific interactions involving the histidine residues play a pivotal role in directing the formation of ordered assemblies. researchgate.net

The self-assembly of this compound is primarily orchestrated by a combination of non-covalent interactions. rsc.orgnih.gov These include:

Hydrogen Bonding: The peptide backbone, with its amide and carbonyl groups, readily participates in hydrogen bonding, a key factor in the formation of secondary structures like β-sheets. rsc.orgscispace.com These β-sheets can then serve as the building blocks for larger, more complex assemblies. researchgate.net

π-π Stacking: The imidazole (B134444) rings of the histidine residues are aromatic and can engage in π-π stacking interactions. scispace.comresearchgate.net This stacking of aromatic rings contributes to the stability and ordering of the self-assembled structures.

Hydrophobic Effects: Although histidine has a hydrophilic character at certain pH values, the hydrophobic nature of its imidazole ring at other pHs, along with the peptide backbone, can contribute to the self-assembly process, particularly in aqueous environments. nih.govnih.gov These hydrophobic interactions help to minimize the contact of nonpolar regions with water, driving the aggregation of the peptide molecules. nih.gov

The interplay of these forces dictates the final morphology and stability of the resulting supramolecular structures.

The self-assembly of oligohistidines is highly sensitive to changes in the pH and ionic strength of the surrounding medium. researchgate.netntu.edu.sg

pH Changes: The imidazole side chain of histidine has a pKa of approximately 6.0. scispace.comucl.ac.uk This means that at pH values below 6.0, the imidazole ring is protonated and carries a positive charge. scispace.comresearchgate.net The resulting electrostatic repulsion between the positively charged peptide molecules can inhibit self-assembly. researchgate.net Conversely, as the pH increases above 6.0, the imidazole ring becomes deprotonated and neutral, reducing electrostatic repulsion and allowing the aforementioned non-covalent interactions to drive the formation of ordered structures. researchgate.netnih.gov This pH-dependent behavior allows for the controlled and reversible self-assembly of histidine-containing peptides. nih.gov

Ionic Strength: The ionic strength of the solution can also modulate the self-assembly process. researchgate.netntu.edu.sg The addition of salt can screen the electrostatic repulsions between charged peptide molecules, thereby promoting aggregation even at pH values where the peptides would otherwise be soluble. researchgate.net This effect has been observed in various peptide systems, where increasing ionic strength leads to a shift in the conditions required for self-assembly. researchgate.net

| Factor | Influence on Self-Assembly | Underlying Mechanism |

| pH | Assembly is favored at pH > 6.0 | Deprotonation of the imidazole ring reduces electrostatic repulsion. researchgate.netnih.gov |

| Ionic Strength | Increased ionic strength can promote assembly | Shielding of electrostatic charges by salt ions reduces repulsion. researchgate.net |

Metal Ion-Mediated Self-Assembly of this compound

The imidazole side chains of histidine residues are excellent ligands for a variety of metal ions. researchgate.netdoi.orgnih.gov This property can be harnessed to direct the self-assembly of this compound into well-defined nanostructures. doi.org

The coordination of metal ions with the histidine residues of this compound can act as a "molecular glue," cross-linking the peptide molecules and inducing their assembly into various ordered nanostructures. doi.orgnih.gov Depending on the specific metal ion, its concentration, and other environmental conditions, a range of morphologies can be achieved, including:

Nanofibers: Elongated, one-dimensional structures with diameters on the nanometer scale. nih.govrsc.org

Nanosheets: Two-dimensional, sheet-like structures. scispace.comnih.govnih.gov

Hydrogels: Three-dimensional networks of self-assembled nanofibers that can entrap large amounts of water, forming a gel-like material. nih.govrsc.org

The formation of these structures is a hierarchical process, where the initial coordination of metal ions to the peptides leads to the formation of small aggregates, which then grow and organize into the final macroscopic structures.

A key advantage of metal ion-mediated self-assembly is the ability to tune the resulting supramolecular architecture. doi.orgnih.gov The choice of metal ion is crucial, as different ions have varying coordination geometries and affinities for histidine. nih.gov For instance, ions like Ni(II) are commonly used due to their strong and specific interaction with hexa-histidine tags. ethz.chnih.gov The stoichiometry of the metal-peptide complex also plays a critical role in determining the final structure. nih.gov By carefully controlling these parameters, it is possible to direct the self-assembly process towards a desired morphology. doi.orgnih.gov This tunability opens up possibilities for creating novel materials with tailored properties.

| Metal Ion | Potential Role in Self-Assembly | Resulting Structures |

| Ni(II) | Strong coordination with histidine residues. ethz.chnih.gov | Can induce the formation of well-defined nanostructures. |

| Zn(II) | Can coordinate with the imidazole side chain. nih.gov | Can guide the formation of specific peptide complexes. nih.gov |

| Various Divalent Ions | Can interact with the peptide backbone and side chains. nih.gov | Can influence the overall assembly process and resulting morphology. |

Advanced Microscopy and Scattering Techniques for Self-Assembled Structures

A suite of advanced analytical techniques is employed to characterize the morphology and internal structure of the self-assembled nanostructures formed by this compound. rsc.orgnih.gov

Advanced Microscopy:

Atomic Force Microscopy (AFM): Provides high-resolution, three-dimensional images of the surface topography of the self-assembled structures, allowing for the direct visualization of nanofibers, nanosheets, and other morphologies. rsc.orgfrontiersin.org

Transmission Electron Microscopy (TEM): Offers high-magnification images of the nanostructures, revealing details about their size, shape, and internal organization. nih.govfrontiersin.orgaip.org Cryo-TEM, where samples are flash-frozen, is particularly useful for observing structures in a near-native, hydrated state. frontiersin.orgaip.org

Scattering Techniques:

Small-Angle Neutron Scattering (SANS): Similar to SAXS, but uses neutrons instead of X-rays. SANS is particularly useful for studying the structure of hydrogen-rich materials like peptides and can provide unique contrast information. rsc.orgnih.gov

These techniques, often used in a complementary fashion, provide a comprehensive understanding of the hierarchical self-assembly of this compound from the molecular level to the macroscopic scale. rsc.orgfrontiersin.orgaip.org

| Technique | Information Provided |

| Atomic Force Microscopy (AFM) | High-resolution surface topography. rsc.orgfrontiersin.org |

| Transmission Electron Microscopy (TEM) | High-magnification images of size, shape, and internal structure. nih.govfrontiersin.orgaip.org |

| Small-Angle X-ray Scattering (SAXS) | Size, shape, and arrangement of nanostructures in solution. rsc.orgfrontiersin.orgnih.gov |

| Small-Angle Neutron Scattering (SANS) | Structural information with unique contrast for hydrogen-rich materials. rsc.orgnih.gov |

Electron Microscopy (TEM, SEM) for Morphological Analysis

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology of self-assembled nanostructures of this compound.

Scanning Electron Microscopy (SEM) provides valuable information about the surface topography and three-dimensional morphology of the aggregates. Studies on the self-assembly of L-histidine, the building block of the tripeptide, have revealed the formation of distinct nanosheet structures in aqueous solutions under physiological pH and temperature. nih.govnih.govresearchgate.netresearchgate.net These observations suggest that this compound likely forms similar, if not more complex, hierarchical structures. For instance, research on related histidine-containing peptides has shown the formation of structures ranging from nanorods to intricate nanofilaments. nih.gov

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the detailed analysis of the internal structure of the self-assembled entities. In studies of similar self-assembling peptides, TEM has been instrumental in characterizing the dimensions and morphology of the resulting nanostructures. For example, TEM analysis of a co-assembly of Fmoc-F-F with histidine revealed the transformation of nanorods into slender nanofilaments approximately 20 nm in width. nih.gov High-angle annular dark-field (HAADF)-TEM can further confirm the morphology of such nanofilaments. nih.gov Cryo-electron microscopy (Cryo-EM), a specialized TEM technique, provides insights into the native, hydrated structure of these assemblies, revealing features like heterogeneous diameters and spindle-like shapes in nanofilaments. nih.gov

| Microscopy Technique |

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides detailed information about the surface topography and mechanical properties of self-assembled structures at the nanoscale. nih.gov It is particularly well-suited for characterizing the fine details of peptide assemblies. nih.gov

AFM can reveal the three-dimensional structure of aggregates and has been used to observe the smooth surfaces of nanofilaments formed by histidine-containing peptides, with root mean square (Rq) roughness values as low as 6.05 nm. nih.gov In addition to topographical imaging, AFM can be employed in various modes to probe local mechanical properties. nih.gov Techniques such as force spectroscopy can quantify parameters like adhesion and stiffness, providing insights into the intermolecular forces that stabilize the supramolecular structure. For instance, studies on other biomolecules have used AFM to map the distribution of functional groups and measure the forces required to unfold or disrupt self-assembled structures. nih.gov While specific AFM data on the mechanical properties of this compound assemblies is not extensively documented, the principles applied to similar peptide systems are directly relevant.

| AFM Analysis |

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) for Solution-Phase Aggregates

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are essential techniques for characterizing the size, size distribution, and shape of self-assembled aggregates of this compound in solution. enovatia.comnih.gov

| Technique |

Enzymatic and Biomolecular Interactions of L Histidyl L Histidyl L Histidine

L-Histidyl-L-histidyl-L-histidine as a Bio-mimetic Model for Active Sites of Metalloenzymes

The imidazole (B134444) side chain of histidine is a crucial component in the active sites of many metalloenzymes, where it participates in coordinating metal ions and facilitating catalytic reactions. nih.govnih.gov Consequently, peptides containing multiple histidine residues, such as this compound, serve as valuable and simplified models for studying the complex environments of these enzyme active sites. nih.govnih.gov

Proton Shuttle Mechanisms and Catalytic Activity Analogues

The imidazole group of histidine has a pKa value near physiological pH, allowing it to act as both a proton donor and acceptor. nih.gov This characteristic is fundamental to the function of proton shuttle mechanisms in enzymes like carbonic anhydrase, where a histidine residue facilitates the rapid transfer of protons. wikipedia.orggsu.edu In this process, the basic nitrogen of the imidazole ring abstracts a proton, forming a positively charged intermediate. Subsequently, another molecule, such as a buffer, can extract the proton from the acidic nitrogen of the imidazole ring. wikipedia.org Peptides like this compound can mimic this proton-shuttling capability, providing a model system to investigate the kinetics and mechanics of proton transfer reactions that are central to the catalytic activity of many enzymes. gsu.eduyoutube.com The ability of the multiple histidine residues within the tripeptide to cooperate in these proton exchange processes offers insights into how clusters of histidine residues in natural enzymes create a microenvironment conducive to catalysis.

Interaction Profiles with Key Biological Macromolecules

The distinct chemical properties of this compound govern its interactions with essential biological macromolecules, including nucleic acids and proteins.

Binding and Modulation of DNA and RNA Structures

Histidine-containing peptides can interact with nucleic acids through various mechanisms. The protonated imidazole rings can engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA. mdpi.com Furthermore, the planar imidazole ring can participate in stacking interactions with the nucleobases. Research has demonstrated that RNA aptamers selected for their affinity to L-histidine exhibit high specificity, suggesting a well-defined binding interaction. nih.gov One study identified an RNA aptamer that binds to protonated L-histidine with a dissociation constant (KD) in the micromolar range, highlighting the potential for specific recognition between histidine residues and RNA structures. nih.gov The presence of multiple histidine residues in this compound could lead to cooperative binding to nucleic acids, potentially influencing their conformation and stability.

Role in Protein-Peptide Interaction Networks

Histidine residues are frequently involved in a variety of non-covalent interactions within and between proteins, including hydrogen bonds, salt bridges (when protonated), and cation-π interactions. nih.govresearchgate.net In cation-π interactions, the protonated imidazole ring of histidine can interact favorably with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net Conversely, a neutral histidine can act as the aromatic component in such interactions. nih.govresearchgate.net this compound, with its three histidine residues, can therefore participate in complex interaction networks with proteins. These interactions can be crucial for the formation of protein-peptide complexes and the modulation of protein function. The ability of histidine to switch between its neutral and protonated states depending on the local pH environment adds a layer of regulatory complexity to these interactions. nih.gov

Membrane Interactions and Translocation Mechanisms of this compound

The interaction of this compound with cellular membranes is significantly influenced by pH, a property that has been explored in the design of drug delivery systems.

pH-Responsive Membrane Insertion and Pore Formation Dynamics

At neutral pH, histidine-rich peptides may bind to the surface of lipid membranes. nih.gov However, in an acidic environment, such as that found in endosomes or the microenvironment of tumors, the imidazole side chains of histidine become protonated. mdpi.comnih.gov This increase in positive charge can trigger a conformational change in the peptide, leading to its insertion into the lipid bilayer. nih.gov Studies on histidine-rich peptides have shown that this pH-dependent insertion can lead to the formation of pores or other disruptions in the membrane, facilitating the release of cargo into the cytoplasm. nih.gov For instance, the designer peptide LAH4-L1, which contains four histidine residues, demonstrates a shift from a transmembrane orientation at neutral pH to a surface-parallel orientation at acidic pH, a change that is associated with membrane disruption. nih.gov This pH-triggered mechanism is a key principle behind the "proton sponge" effect, where the buffering capacity of histidine-containing molecules in acidic endosomes leads to osmotic swelling and eventual rupture of the endosome. mdpi.comnih.gov

| Interaction Type | Key Features | Significance |

| Metalloenzyme Mimicry | Coordination with metal ions via imidazole nitrogens. | Model system for studying enzyme active sites. nih.govnih.gov |

| Proton Shuttle | Ability to accept and donate protons near physiological pH. | Facilitates understanding of enzymatic catalysis. wikipedia.orggsu.edu |

| Nucleic Acid Binding | Electrostatic and stacking interactions with DNA/RNA. | Potential modulation of nucleic acid structure and function. mdpi.comnih.gov |

| Protein-Peptide Interactions | Participation in hydrogen bonds, salt bridges, and cation-π interactions. | Role in molecular recognition and complex formation. nih.govresearchgate.netchinaaminoacid.com |

| Membrane Interaction | pH-dependent insertion and disruption of lipid bilayers. | Basis for drug delivery systems and understanding membrane translocation. nih.govnih.gov |

Interaction with Lipid Bilayers as a Function of Composition and Charge

The interaction of histidine-rich peptides with lipid bilayers is critically dependent on the protonation state of the histidine residues and the composition and charge of the lipid membrane itself. The imidazole side chain of histidine has a pKa value near the physiological range (typically ~6.0), which means that small shifts in environmental pH can significantly alter its charge. This property makes histidine-containing peptides, including by extension this compound, highly sensitive to their environment.

Influence of Lipid Headgroup Charge

The charge of the lipid headgroups in a bilayer is a determining factor for electrostatic interactions with peptides.

Anionic Bilayers: Membranes containing negatively charged lipids, such as phosphatidylserine (B164497) (PS) or phosphatidic acid (PA), exhibit strong electrostatic attraction to the protonated, cationic form of histidine-rich peptides. nih.govnih.gov This attraction promotes the initial binding of the peptide to the membrane surface. Studies on the histidine-rich peptide LAH4-L1, for example, show preferential interaction with negatively charged lipids. nih.gov The presence of anionic lipids can facilitate the peptide's accumulation at the interface, which is often a prerequisite for subsequent events like membrane disruption or translocation.

Zwitterionic Bilayers: Membranes composed primarily of zwitterionic lipids, like phosphatidylcholine (PC), have no net charge. Interaction with these bilayers is less driven by strong electrostatic attraction. However, binding can still occur, influenced by hydrophobic interactions and the formation of hydrogen bonds between the peptide and the lipid headgroups. For instance, molecular dynamics simulations have shown that even the neutral forms of histidine can interact with the phosphate and carbonyl groups of DPPC lipids.

Influence of Lipid Composition and Physical State

The specific types of lipids in the bilayer influence its physical properties, such as fluidity, packing, and curvature stress, which in turn affect peptide interactions.

Lipid Packing and Fluidity: The insertion and activity of peptides can be more pronounced in membranes that are in a more disordered, liquid-crystalline state compared to a tightly packed gel state. nih.gov However, some histidine-containing peptides have been shown to be disruptive even to gel-phase membranes. nih.gov The presence of cholesterol, a key component of many mammalian membranes, can modulate membrane fluidity and packing. Higher cholesterol levels have been found to increase the binding of certain proteins to membranes containing the anionic lipid phosphatidic acid (PA). nih.gov

Hydrophobic Mismatch: The thickness of the lipid bilayer relative to the length of a peptide's hydrophobic segment can influence the peptide's orientation. While less relevant for a small, water-soluble peptide like trihistidine, for larger transmembrane peptides containing histidine, a mismatch between the hydrophobic length of the peptide and the bilayer thickness can cause the peptide to tilt or the bilayer to thin. nih.gov

pH-Dependent Orientation and Activity

The change in protonation and charge of histidine residues upon pH drop (e.g., in an endosomal compartment) can trigger a dramatic shift in the peptide's structure and its mode of interaction with the membrane. Research on the LAH4-L1 peptide provides a well-documented example of this principle. At neutral pH, the peptide adopts a transmembrane orientation. However, at acidic pH, the increased positive charge from protonated histidines causes the peptide to shift to a parallel, surface-bound orientation, which is associated with significant membrane disruption. nih.gov This pH-triggered change is fundamental to the biological activity of many cell-penetrating and antimicrobial peptides. nih.gov

The tables below, derived from studies on model histidine-containing peptides, illustrate these principles.

Table 1: pH-Dependent Properties and Membrane Topology of the Model Peptide LAH4-L1

This table shows how the protonation of histidine residues in the LAH4-L1 peptide at acidic pH changes its net charge and its orientation relative to a lipid bilayer composed of POPC/POPS (3:1).

| pH | Histidine State | Nominal Peptide Charge | Predominant Membrane Orientation | Reference |

| 7.4 | Mostly Neutral | +5 | Transmembrane | nih.gov |

| 5.0 | Protonated (Cationic) | +9 | Parallel to Surface | nih.gov |

Table 2: Influence of Lipid Bilayer Thickness on the pKa of a Single Histidine Residue in the Model Peptide GWALP23

This table illustrates how the lipid environment affects the ionization properties of a histidine residue. The pKa of a histidine residue at position 14 (H14) within the GWALP23 peptide framework was measured in two different lipid bilayers, demonstrating the influence of membrane thickness and water accessibility.

| Lipid Bilayer | Description | pKa of Histidine at Position 14 (H14) | Reference |

| DOPC (Dioleoylphosphatidylcholine) | Thicker bilayer, less water accessible | ~4.3 | nih.gov |

| DLPC (Dilauroylphosphatidylcholine) | Thinner bilayer, more water accessible | Not observed to titrate (behaves as if in aqueous solution) | nih.gov |

Computational and Theoretical Investigations of L Histidyl L Histidyl L Histidine

Quantum Chemical Calculations for Electronic Structure and Reactivityresearchgate.netrsc.org

Quantum chemical calculations offer a detailed view of the electronic properties of molecules, which are fundamental to their structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile method in physics, chemistry, and materials science. wikipedia.org DFT calculations have been instrumental in determining the ground state properties and energetics of histidine-containing systems. researchgate.netnih.gov These calculations rely on functionals that relate the electron density to the energy of the system. wikipedia.org

DFT methods are used to compute various properties, including:

Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms.

Electronic Energies: Calculating the total energy of the molecule in its ground electronic state.

Protonation States: The protonation state of histidine residues can be determined by assigning experimental photoelectron spectra of C1s and N1s levels, which is then confirmed by density functional calculations. rsc.org

Vibrational Frequencies: Predicting the frequencies of molecular vibrations, which can be compared with experimental infrared and Raman spectra.

Thermodynamic Properties: Estimating thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy. researchgate.net

For histidine-containing peptides, DFT calculations have been used to study the effects of metal ion coordination on their structure and properties. researchgate.netnih.gov For example, studies on L-histidine have shown that the presence of metal ions like Cu²⁺, Zn²⁺, Ni²⁺, Ca²⁺, Mg²⁺, Li⁺, Na⁺, and K⁺ significantly influences the gas-phase acidity and stability of different conformers. researchgate.netnih.gov The interaction with even a single water molecule has a profound effect on the relative stability of individual complexes. researchgate.netnih.gov The strongest affinity to L-histidine is exhibited by the Cu²⁺ cation. researchgate.netnih.gov

A theoretical investigation using DFT calculations was conducted to explore the coordination complexes formed between histidine ligands and various divalent transition metal ions (Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺). mdpi.com Both 1:1 and 1:2 metal-to-ligand complexes were examined to understand their structural features and relative stability. mdpi.com

Table 1: Key Findings from DFT Studies on Histidine-Containing Systems

| Property Investigated | Key Findings | References |

|---|---|---|

| Metal Ion Affinity | Cu²⁺ exhibits the strongest affinity to L-histidine among the studied divalent and monovalent cations. | researchgate.netnih.gov |

| Effect of Hydration | A single water molecule significantly alters the relative stability of metal-histidine complexes. | researchgate.netnih.gov |

| Gas-Phase Acidity | Chelation to metal ions considerably increases the gas-phase acidity of L-histidine. | researchgate.netnih.gov |

| Coordination Geometry | Histidine can act as a bidentate or tridentate ligand, and the coordination geometry is influenced by the metal ion and solvent effects. | mdpi.com |

| Protonation States | X-ray photoelectron spectroscopy combined with DFT can determine the protonation states of histidine's imidazole (B134444) and amine groups at different pH values. | rsc.org |

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, provide a rigorous approach to studying molecular systems. These methods are computationally more demanding than DFT but can offer higher accuracy for certain properties. For L-Histidyl-L-histidyl-L-histidine, ab initio calculations would be crucial for mapping the potential energy surface and identifying the various stable conformers of the peptide.

These calculations can determine the relative energies of different conformers, the energy barriers for rotation around single bonds (dihedral angles), and the intramolecular hydrogen bonding patterns that stabilize specific conformations. nih.gov For instance, studies on histidine and its derivatives have used ab initio methods to explore the conformational landscape and to understand how factors like ionization state influence the preferred rotamer distribution of the imidazole side chain. nih.gov The data from these calculations can be correlated with experimental data from techniques like NMR and circular dichroism to characterize the most stable conformations in solution. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactionsnih.govmdpi.com

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules over time, revealing the dynamic processes that govern the function of biomolecules like this compound.

MD simulations are particularly well-suited for exploring the conformational landscape and flexibility of peptides in solution. For this compound, these simulations can reveal how the peptide chain folds and unfolds, the range of accessible conformations, and the timescales of conformational transitions. The flexibility of peptides is often crucial for their biological function, allowing them to adapt their shape to bind to different partners or to traverse biological membranes. nih.govnih.gov

Simulations of histidine-containing peptides have shown that they can exhibit significant structural heterogeneity, with a wide variety of accessible structures and topologies. nih.gov The flexibility of loops containing histidine residues can be critical for enzymatic activity, as demonstrated in studies of ATPases where MD simulations revealed different conformations of a flexible loop containing a critical histidine. researchgate.net

The imidazole side chains of the three histidine residues in this compound make it an excellent chelator for metal ions. MD simulations can provide detailed insights into the coordination of metal ions to the peptide, including the geometry of the coordination complex, the specific nitrogen atoms of the imidazole rings involved in binding, and the dynamics of ligand exchange processes. mdpi.com

These simulations can model the binding of various metal ions, such as Cu²⁺, Zn²⁺, and Ni²⁺, which are known to have a high affinity for histidine. mdpi.com The simulations can also elucidate the role of the solvent in the coordination process and the energetics of metal ion binding and release. Understanding these processes is crucial, as metal ion coordination can modulate the structure, stability, and reactivity of the peptide.

MD simulations are a powerful tool for studying the interactions of peptides with biological membranes and other biomolecules. mdpi.com For this compound, these simulations can model how the peptide approaches and interacts with a lipid bilayer, a simplified model of a cell membrane. Histidine-rich peptides are known to interact with membranes, and their mechanism of action is often dependent on pH due to the pKa of the imidazole side chain being close to physiological pH. mdpi.com

Simulations can reveal the orientation of the peptide at the membrane surface, the extent of its insertion into the hydrophobic core of the membrane, and its potential to form pores or disrupt the membrane structure. nih.govmun.ca For example, simulations of histidine-containing antimicrobial peptides have shown a preference for the histidine-rich regions to associate with pores in the bilayer. nih.gov These interactions are often driven by electrostatic forces between the charged peptide and the lipid headgroups, as well as hydrophobic interactions. acs.org

Furthermore, MD simulations can be used to model the interaction of this compound with other biomolecules, such as proteins or nucleic acids. nih.gov These simulations can help to identify the binding site on the target molecule, the key residues involved in the interaction, and the conformational changes that may occur upon binding. nih.gov

Table 2: Applications of MD Simulations to Histidine-Containing Peptides

| Application Area | Key Insights from MD Simulations | References |

|---|---|---|

| Conformational Flexibility | Peptides can adopt a wide range of conformations in solution, and the flexibility of specific regions can be crucial for biological activity. | nih.govnih.govnih.govresearchgate.net |

| Metal Ion Coordination | Provides details on coordination geometries, the role of solvent, and the dynamics of metal binding and release. | mdpi.com |

| Peptide-Membrane Interactions | Reveals the orientation and insertion of peptides into lipid bilayers and their potential to disrupt membrane structure. Histidine-rich regions often associate with membrane pores. | mdpi.comnih.govmun.caacs.org |

| Peptide-Biomolecule Interactions | Helps to identify binding sites, key interacting residues, and conformational changes upon binding to proteins or nucleic acids. | nih.govnih.gov |

Coarse-Grained and Multiscale Modeling Approaches

Coarse-grained (CG) and multiscale modeling approaches are powerful computational techniques that allow for the simulation of large molecular systems over extended time scales, which are often inaccessible to fully atomistic simulations. These methods achieve computational efficiency by reducing the number of degrees of freedom in the system, typically by representing groups of atoms as single "beads" or interaction sites. nih.govnih.gov This simplification enables the investigation of complex processes such as peptide self-assembly and conformational dynamics. nih.govnih.gov

A significant challenge in developing CG models for histidine-containing peptides like this compound is the unique nature of the histidine residue. Histidine's imidazole side chain can exist in neutral (His⁰) and positively charged (His⁺) states, depending on the pH of the environment. nih.govnih.gov This versatility allows histidine to participate in a variety of interactions, including cation-π, π-π, and charge-charge interactions, which can significantly influence the peptide's conformational ensemble. nih.govnih.gov

To address this, specialized CG models have been developed that explicitly account for the different protonation states of histidine. nih.govnih.gov For instance, the IDPH model is a 21-amino acid CG model that incorporates both His⁰ and His⁺ states, allowing for more accurate simulations of histidine-rich intrinsically disordered proteins (IDPs) at different pH values. nih.govnih.gov Studies using such models have revealed that interactions involving the neutral His⁰ state, which are often overlooked in simpler models, are critical for accurately capturing the compaction and structural stabilization of histidine-rich peptides at higher pH. nih.govnih.gov

Multiscale modeling combines the strengths of both high-resolution (atomistic) and low-resolution (coarse-grained) models. nih.gov This approach allows for the detailed study of specific regions of interest within a larger system, while treating the surrounding environment with a less computationally expensive model. For this compound, a multiscale approach could be employed to study its interaction with a biological membrane, where the peptide and the immediate lipid environment are treated atomistically, while the bulk solvent and the rest of the membrane are represented by a CG model. This strategy provides a balance between computational cost and accuracy, enabling the investigation of complex biological phenomena. nih.gov

The table below summarizes key aspects of coarse-grained and multiscale modeling relevant to histidine-containing peptides.

| Modeling Approach | Key Features | Relevance to this compound |

| Coarse-Grained (CG) Modeling | Reduces degrees of freedom by grouping atoms into beads. nih.gov | Enables simulation of long-timescale phenomena like self-assembly and large conformational changes. |

| Requires careful parameterization to reproduce experimental data. | Accurate representation of histidine's unique properties is crucial. | |

| pH-Dependent CG Models | Explicitly considers different protonation states of residues like histidine. nih.govnih.gov | Allows for the study of pH-dependent conformational changes and interactions. |

| Captures interactions like cation-π and π-π involving neutral histidine. nih.govnih.gov | Essential for understanding the behavior of the tri-histidine peptide in various biological environments. | |

| Multiscale Modeling | Combines different levels of model resolution (e.g., atomistic and CG). nih.gov | Facilitates the study of interactions with large biological systems, such as membranes or proteins. |

| Provides a balance between computational efficiency and accuracy. nih.gov | Allows for detailed investigation of the peptide's binding site while modeling the larger environment more simply. |

Development and Refinement of Force Fields for Histidine-Containing Peptides

Accurate molecular dynamics (MD) simulations of peptides like this compound rely heavily on the quality of the underlying force field. A force field is a set of parameters that defines the potential energy of a system of atoms and molecules, governing their interactions and movements. nih.gov Several widely used force fields, such as AMBER, CHARMM, and GROMOS, have been developed and continuously refined to improve the accuracy of biomolecular simulations. nih.govgromacs.org

A key area of force field development for histidine-containing peptides is the accurate representation of the different protonation states of the histidine side chain (neutral HID, HIE, and protonated HIP) and their interactions. gromacs.org This includes refining the partial atomic charges, van der Waals parameters, and torsional parameters associated with the imidazole ring. researchgate.netnih.govacs.org For instance, new AMBER force fields have been developed for metal-binding proteins containing histidine and cysteine, where the polarization effects of the metal ion on the coordinating residues are explicitly taken into account by redefining atomic charges. researchgate.netnih.govacs.orgnih.gov

The CHARMM force field has also undergone significant development to improve the description of both folded and intrinsically disordered proteins. mpg.de The CHARMM36m force field, for example, provides a better balance of secondary structure propensities, which is important for accurately simulating the conformational landscape of flexible peptides. mpg.deacs.org Furthermore, specialized parameters have been developed for non-standard amino acids and modifications, which can be relevant for studying chemically modified histidine-containing peptides. rsc.org

The GROMOS force fields are another family of united-atom force fields that are widely used for biomolecular simulations. gromacs.orggromos.net Different versions of the GROMOS force field exist, with ongoing efforts to improve their performance, particularly for simulating the folding of peptides and the stability of different secondary structures. acs.org

The choice of force field can significantly impact the results of a simulation. Comparative studies have shown that different force fields can yield different conformational ensembles for the same peptide. acs.org Therefore, careful validation against experimental data, such as NMR chemical shifts and order parameters, is crucial for assessing the accuracy of a force field for a specific application. nih.gov

The following table provides an overview of major force fields and their specific considerations for histidine-containing peptides.

| Force Field Family | Key Developments for Histidine-Containing Peptides |

| AMBER | Development of new parameters for metal-binding sites involving histidine, accounting for polarization effects. researchgate.netnih.govacs.orgnih.gov Refinements to backbone and side-chain torsional parameters to improve conformational sampling. ambermd.orgamazonaws.com |

| CHARMM | Improved parameters for both folded and intrinsically disordered proteins (e.g., CHARMM36m). mpg.de Development of polarizable force fields based on the Drude oscillator model to better capture electrostatic interactions. nih.gov Availability of parameters for modified amino acids. rsc.org |

| GROMOS | United-atom force field with various parameter sets (e.g., 54A7) aimed at improving the stability of secondary structures. gromos.netacs.org Continuous refinement to enhance performance in peptide folding simulations. acs.org |

Emerging Applications and Future Research Directions of L Histidyl L Histidyl L Histidine

Design of Advanced Biomaterials and Nanosystems

The self-assembly of peptides into well-defined nanostructures is a cornerstone of bottom-up fabrication in nanotechnology and biomaterials science. nih.govnih.gov L-Histidyl-L-histidyl-L-histidine, and other histidine-rich peptides, are particularly adept at this process due to the multiple non-covalent interactions facilitated by the imidazole (B134444) ring, including hydrogen bonding and π-π stacking. nih.gov These interactions can be finely tuned by external stimuli such as pH, leading to the controlled formation of diverse nanostructures like nanofibers, nanotubes, and nanosheets. rsc.org

Recent studies have demonstrated that even the single amino acid L-histidine can self-assemble into nano-sheet structures in aqueous environments under physiological pH and temperature. nih.govnih.gov The presence of three consecutive histidine residues in this compound is expected to enhance this inherent self-assembling property, leading to the formation of more complex and stable supramolecular structures. These self-assembled structures can serve as scaffolds for tissue engineering, offering a biocompatible and biodegradable framework that can mimic the native extracellular matrix. nih.govnih.gov The resulting hydrogels can be designed to be stimuli-responsive, a desirable characteristic for controlled drug delivery and regenerative medicine. nih.govacs.org

The design of these biomaterials can be further refined by functionalizing the peptide. For instance, attaching a hydrophobic alkyl tail to a di-histidine headgroup creates peptide amphiphiles that self-assemble into various nanostructures depending on the pH and the chirality of the amino acids in the backbone. rsc.org This approach allows for the creation of materials with tunable properties for specific biomedical applications.

| Peptide Type | Key Structural Feature | Resulting Nanostructure | Potential Application | Reference |

|---|---|---|---|---|

| L-Histidine | Single imidazole ring | Nano-sheets | Basic building block for self-assembly | nih.govnih.gov |

| Histidine-functionalized peptide amphiphiles | Di-histidine headgroup with hydrophobic tail | Nanosheets, Nanotubes | Stimuli-responsive biomaterials, Drug delivery | rsc.org |

| Self-assembling peptides | β-sheet forming sequences | Nanofibers, Hydrogels | 3D cell culture, Tissue engineering | nih.govnih.govbenthamscience.com |

Integration into Biosensing and Diagnostic Platforms

The strong metal-chelating ability of the imidazole side chain of histidine makes this compound a prime candidate for the development of sensitive and selective biosensors for metal ions. nih.govmdpi.com The three adjacent histidine residues can act in concert to bind metal ions such as copper (Cu²⁺), nickel (Ni²⁺), and zinc (Zn²⁺) with high affinity and specificity. This interaction can be harnessed to create a detectable signal, forming the basis of a biosensor. mdpi.com

Electrochemical sensors have been developed using poly-L-histidine modified electrodes for the detection of Cu(II) at nanomolar concentrations. mdpi.com The principle relies on the accumulation of the metal ion at the electrode surface through coordination with the histidine residues, followed by electrochemical detection. Similarly, a tripeptide like this compound could be immobilized on sensor surfaces, such as silicon nanowires, to create highly sensitive field-effect transistors (bioFETs) for detecting specific metal ions. nih.gov The binding of the metal ion to the tripeptide would alter the electronic properties of the nanowire, generating a measurable signal.